Phthalocyanatodichlorosilane
Description
Significance of Phthalocyanine-based Compounds in Contemporary Research
Phthalocyanine-based compounds are a class of synthetic, intensely colored macrocyclic molecules that are structurally analogous to the naturally occurring porphyrins found in hemoglobin and chlorophyll. Their robust 18-π electron aromatic system imparts exceptional thermal and chemical stability. google.com This stability, combined with their outstanding electronic and photophysical properties, has made them a focal point of contemporary research. lpinformationdata.com
Historically used as industrial dyes and pigments, the applications of phthalocyanines have expanded dramatically. lpinformationdata.com They are now integral components in a wide array of high-technology fields, including:
Organic Electronics: Their semiconducting properties are harnessed in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. acs.org
Photodynamic Therapy (PDT): Certain metallophthalocyanines can generate singlet oxygen upon light irradiation, a property utilized in targeted cancer therapy. scirp.org
Sensors: Their sensitivity to various gases and chemical species makes them excellent materials for chemical and gas sensors. lpinformationdata.com
Data Storage: Their optical properties are exploited in recordable optical disks. lpinformationdata.com
Catalysis: They are effective catalysts for a variety of chemical reactions. lpinformationdata.com
The ability to modify the central metal atom and the peripheral substituents of the phthalocyanine (B1677752) ring allows for the fine-tuning of their properties for specific applications. lpinformationdata.com
Rationale for Investigating Silicon-Containing Phthalocyanines
The incorporation of silicon into the phthalocyanine macrocycle introduces unique and advantageous characteristics. Unlike many other metallophthalocyanines which are planar, silicon phthalocyanines (SiPcs) possess a non-planar geometry due to the ability of the silicon atom to form two additional axial bonds. rsc.org This has several important consequences:
Reduced Aggregation: The axial substituents extending out of the plane of the macrocycle hinder the face-to-face stacking (aggregation) that is common in planar phthalocyanines. This improved solubility and processability is crucial for creating high-quality thin films for electronic devices. rsc.org
Tunable Properties: The two axial positions on the silicon atom provide a versatile platform for chemical modification. By attaching different functional groups, the electronic, optical, and solubility properties of the silicon phthalocyanine can be precisely tailored without significantly altering the fundamental properties of the phthalocyanine core. rsc.org
Precursor for Advanced Materials: The reactivity of the axial ligands, such as the chlorine atoms in Phthalocyanatodichlorosilane, allows this compound to serve as a key intermediate or building block for a diverse range of more complex silicon phthalocyanine derivatives and polymers. rsc.orgchemicalbook.com
This compound, with its two reactive chlorine atoms, is therefore a pivotal starting material for synthesizing a vast library of novel silicon phthalocyanine-based materials with tailored functionalities for advanced applications.
Scope and Objectives of the Academic Research Outline
The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the chemical and material science aspects of this specific compound. This article will detail its fundamental properties, established synthesis methodologies, and its role as a precursor in the development of advanced materials. The content is structured to deliver scientifically accurate and detailed research findings, supported by data presented in a clear and accessible format.
This academic outline will not discuss dosage, administration, or safety profiles, as the focus is solely on the material science applications of this compound.
Chemical and Physical Properties of this compound
This compound, also known by its synonyms Dichlorosilicon Phthalocyanine and Silicon(IV) Phthalocyanine Dichloride, is a purple crystalline powder. lpinformationdata.comchemicalbook.com Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₁₆Cl₂N₈Si | sigmaaldrich.com |
| Molecular Weight | 611.52 g/mol | chemicalbook.com |
| Appearance | Purple powder | lpinformationdata.comchemicalbook.com |
| Melting Point | >430 °C (sublimes) | chemicalbook.comalfa-chemistry.com |
| CAS Number | 19333-10-9 | lpinformationdata.comalfa-chemistry.com |
| λmax | 702 nm | chemicalbook.comsigmaaldrich.com |
The high melting point, at which the compound sublimes, is indicative of the significant thermal stability of the phthalocyanine macrocycle. chemicalbook.comalfa-chemistry.com The maximum absorption (λmax) at 702 nm is characteristic of the Q-band absorption in the visible region, a hallmark of phthalocyanine compounds that is responsible for their intense color. chemicalbook.comsigmaaldrich.comscirp.org Phthalocyanines also typically exhibit another strong absorption band in the near-ultraviolet region known as the Soret or B band. scirp.orgkau.edu.sa The compound is reported to be unreactive with water under neutral conditions. lpinformationdata.comchemicalbook.com
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the reaction of a phthalonitrile (B49051) precursor with a silicon source in a high-boiling solvent.
Common Synthesis Routes:
| Route | Precursors | Reagents and Conditions | Reference(s) |
| A | Phthalonitrile | Silicon tetrachloride (SiCl₄), Quinoline (B57606), Reflux (>200 °C) | google.comrsc.orgmdpi.com |
| B | Phthalonitrile | Lithium bis(trimethylsilyl)amide etherate, Toluene; then gaseous HCl; then SiCl₄, Quinoline, Reflux | rsc.orgmdpi.com |
| C | 1,3-Diiminoisoindoline (B1677754) | Silicon tetrachloride (SiCl₄), Quinoline, ~40-50 °C | google.com |
Route A represents the most classical and direct method. google.com Route B is a more recent modification that proceeds through a dihydrogen chloride salt intermediate. rsc.orgmdpi.com Route C utilizes a pre-formed isoindoline (B1297411) precursor. google.com The final product is typically purified by vacuum sublimation. rsc.org
Characterization of the synthesized this compound is confirmed through various analytical techniques:
Mass Spectrometry: To confirm the molecular weight. High-resolution mass spectrometry (HR-MS) provides a precise mass that can definitively identify the compound. mdpi.com
NMR Spectroscopy: While the phthalocyanine core can complicate NMR analysis, it is used for characterizing derivatives. scirp.org
UV-Vis Spectroscopy: To confirm the characteristic Q-band and Soret band absorptions. scirp.orgkau.edu.sa
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the molecule, such as the Si-Cl bond. utexas.edu
Applications in Advanced Materials Science
This compound is primarily utilized as a versatile precursor for the synthesis of more complex and functional silicon phthalocyanine derivatives. The reactivity of the two axial chlorine atoms allows for their substitution with a wide variety of functional groups.
Precursor for Functional Materials:
The chlorine atoms can be readily displaced by nucleophiles, such as alcohols or amines, to yield axially substituted silicon phthalocyanines with tailored properties. rsc.org For example, reaction with alcohols (R-OH) yields bis(alkoxy) or bis(aryloxy) silicon phthalocyanines. This derivatization is crucial for:
Improving Solubility: Attaching long alkyl or branched chains can dramatically increase solubility in organic solvents, enabling solution-based processing techniques like spin-coating for thin-film fabrication. rsc.org
Tuning Electronic Properties: The electronic nature of the axial substituents can influence the energy levels (HOMO/LUMO) of the phthalocyanine, which is important for optimizing performance in electronic devices. rsc.org
Creating Polymers: Bifunctional linking groups can be attached to the axial positions to create stacked or linear phthalocyanine polymers with potentially enhanced conductivity. chemicalbook.com
Role in Organic Electronics:
Silicon phthalocyanines, derived from this compound, have shown significant promise as n-type (electron-transporting) semiconductors in organic thin-film transistors (OTFTs). mdpi.com In one study, OTFTs fabricated using a derivative of this compound exhibited an average electron field-effect mobility of 3.1 × 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com The ability to create high-performing n-type materials is crucial for the development of complementary logic circuits, which are the foundation of modern electronics.
The use of this compound and its derivatives is also being explored in other areas of organic electronics, such as photovoltaics (solar cells) and sensors, where the strong light absorption and semiconducting properties of the phthalocyanine core are highly advantageous. lpinformationdata.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSPVIOKFLGPK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014816 | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19333-10-9 | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Phthalocyanatodichlorosilane
Advanced Synthetic Strategies for Phthalocyanatodichlorosilane
The creation of this compound, a hexacoordinate silicon complex, relies on precise chemical strategies. rsc.org These methods are designed to construct the large, planar phthalocyanine (B1677752) (Pc) macrocycle around a central silicon atom. The silicon atom is unique in that it allows for two additional axial bonds, which can be tailored to modify the molecule's properties. rsc.org
Direct Synthesis Approaches to this compound
The most common method for synthesizing this compound (SiPcCl₂) is through direct, one-step synthesis. nih.govrsc.org This approach typically involves the high-temperature reaction of a suitable phthalocyanine precursor with a silicon source that also provides the chloro ligands.
A frequently used precursor is 1,3-diiminoisoindoline (B1677754) (DII). In a representative synthesis, a mixture of 1,3-diiminoisoindoline, silicon tetrachloride (SiCl₄), and a high-boiling solvent such as quinoline (B57606) is heated to reflux. gwdg.de The solution is maintained at approximately 200°C for about an hour to facilitate the reaction. gwdg.de Another early method involved reacting phthalonitrile (B49051) with hexachlorodisiloxane (B76772) in refluxing quinoline. rsc.org
These direct methods leverage the silicon source to act as a template around which four precursor units cyclize, forming the stable phthalocyanine macrocycle with two chlorine atoms attached to the central silicon. rsc.orgnih.gov
Table 1: Direct Synthesis Methods for this compound
| Precursor | Silicon Source | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 1,3-Diiminoisoindoline | SiCl₄ | Quinoline | Reflux, ~200°C, 1h | gwdg.de |
| Phthalonitrile | Hexachlorodisiloxane | Quinoline | Reflux | rsc.org |
| Phthalimide | SiCl₄, ZrCl₄, Urea (B33335) | - | Heat, 3h | rsc.org |
Stepwise Condensation Reactions for Silicon-Phthalocyanine Formation
Stepwise approaches offer greater control over the final structure, particularly for creating unsymmetrically substituted phthalocyanines. These methods involve the initial synthesis of a phthalocyanine macrocycle, which is subsequently metalated with a silicon-containing reagent.
One strategy begins with the synthesis of substituted phthalonitrile precursors. rsc.org These precursors can be converted into their corresponding 1,3-diiminoisoindoline (DII) derivatives. The condensation of these DII derivatives then leads to the formation of the macrocycle. rsc.org For unsymmetrical products, two different phthalonitriles can be condensed together. rsc.org
Following the formation of the metal-free phthalocyanine ring (H₂Pc), a direct insertion of the silicon atom can be performed. rsc.org This is achieved by reacting the pre-formed macrocycle with a reagent like trichlorosilane (B8805176) (HSiCl₃) in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method is particularly useful for creating silicon phthalocyanines with specific peripheral functional groups, where the axial chlorides are often replaced by hydroxyl or siloxy groups during purification. rsc.org
Template-Directed Synthetic Routes for Macrocyclic Phthalocyanine Systems
Template-directed synthesis is a foundational concept in the formation of phthalocyanine macrocycles. rsc.org In this process, a central atom or ion organizes the precursor molecules spatially, guiding them to form the desired cyclic product over other potential reaction pathways. nih.gov
For this compound, the silicon precursor (e.g., SiCl₄ or hexachlorodisilane) acts as the template. rsc.orgnih.gov The reaction involves the cyclotetramerization of four phthalonitrile units, guided by the silicon precursor. rsc.org This template method is the most common synthetic approach for metal and metalloid phthalocyanines. rsc.org The use of a compound with a direct element-element bond, such as hexachlorodisilane (B81481) (Si₂Cl₆), as a template has also been explored, leading to the novel formation of cofacial phthalocyanine dimers with a direct Si-Si linkage. nih.gov
Functionalization and Derivatization of the Phthalocyanine Macrocycle
A key advantage of silicon phthalocyanines is the ability to functionalize the molecule at two distinct locations: the axial positions on the central silicon atom and the peripheral positions on the outer benzene (B151609) rings of the macrocycle. rsc.orgacs.org This dual handle for modification allows for extensive fine-tuning of the molecule's physical and electronic properties. acs.org
Axial Ligand Modification Strategies of Silicon-Phthalocyanines
The two chlorine atoms in this compound are reactive and can be readily substituted, making SiPcCl₂ a crucial building block for a vast range of derivatives. rsc.org This axial functionalization is a primary strategy for altering the molecule's solubility and intermolecular stacking without significantly changing its fundamental electronic properties. researchgate.net
The dichloro derivative can be converted to the dihydroxy compound, SiPc(OH)₂, which serves as another key intermediate. rsc.org From these two precursors, a wide variety of axial ligands can be introduced. For example, reactions with alcohols or phenols can introduce new alkoxy or phenoxy groups. researchgate.netmdpi.com A specific synthesis involves reacting SiPc(OH)₂ with tri-n-hexylchlorosilane in pyridine (B92270) to yield a silicon phthalocyanine with bulky trihexylsiloxy groups, SiPc[OSi(n-C₆H₁₃)₃]₂. utexas.edu This type of modification is often used to increase solubility in common organic solvents like THF, chloroform, and DMSO. mdpi.com
Table 2: Examples of Axial Ligand Substitution Reactions
| Starting Material | Reagent | Product | Purpose | Reference |
|---|---|---|---|---|
| SiPcCl₂ | Water/Base | SiPc(OH)₂ | Intermediate for further functionalization | rsc.org |
| SiPcCl₂ | 4-hydroxy-3-methoxy benzaldehyde (B42025) derivative | Axially substituted SiPc | Increase solubility in organic solvents | mdpi.com |
Peripheral Substituent Effects on Reactivity and Properties of Phthalocyanine Derivatives
Modifying the periphery of the phthalocyanine ring—the four benzene rings that form the macrocycle—is another powerful tool for tuning the molecule's characteristics. Introducing substituents can alter solubility, aggregation behavior, and electronic properties. mdpi.com
These modifications can be achieved in two main ways: by using already substituted precursors (like a substituted phthalonitrile) before the macrocycle is formed, or by direct chemical reaction on the aromatic rings of the pre-formed SiPcCl₂. rsc.orgrsc.org For instance, peripherally adding electron-withdrawing groups like thiadiazole has been shown to influence the photophysical and photochemical parameters of the resulting phthalocyanine complexes. researchgate.net
Symmetrically substituted silicon phthalocyanines are typically synthesized from substituted phthalonitrile precursors. rsc.org Unsymmetrical substitution can be achieved by condensing two different types of phthalonitriles. rsc.org These peripheral modifications are critical for developing materials with tailored properties for applications in electronics and photodynamic therapy. researchgate.netresearchgate.net
The primary route for synthesizing this compound (SiPcCl₂) involves the reaction of silicon tetrachloride (SiCl₄) with phthalonitrile in a high-boiling solvent like quinoline. researchgate.netgoogle.com This method, however, often results in low yields. researchgate.net Alternative approaches have been explored to improve efficiency.
One notable method involves the reaction of 1,3-diiminoisoindoline with silicon tetrachloride. dergipark.org.tr Another established pathway starts from phthalimide, which is first converted to 1,3-diiminoisoindoline and then reacted with SiCl₄. rsc.org The choice of precursors and reaction conditions significantly impacts the yield and purity of the final product. For instance, using substituted phthalonitriles allows for the synthesis of peripherally functionalized SiPcCl₂ derivatives. rsc.org
The reaction mechanism is believed to involve the coordination of the phthalonitrile nitrogen atoms to the silicon center, followed by a cyclotetramerization reaction. The high temperature required for this process facilitates the formation of the stable phthalocyanine macrocycle.
| Precursor | Reagents and Conditions | Product | Reference |
| Phthalonitrile | SiCl₄, Quinoline, >200 °C, 2 h | This compound | rsc.org |
| Phthalimide | i) conc. NH₄OH, 24h, r.t.; ii) SiCl₄, dry quinoline, dry 1,2-dichlorobenzene, 205 °C, 5 min | This compound | rsc.org |
| 1,3-Diiminoisoindoline | SiCl₄, dry quinoline, reflux (219 °C), 30 min | This compound | rsc.org |
Post-Synthetic Modification Techniques for this compound
The axial chlorine atoms in this compound are reactive and can be readily substituted, allowing for a wide range of post-synthetic modifications. rsc.org These modifications are crucial for tuning the molecule's physical and chemical properties, such as solubility and electronic characteristics. acs.org
A common modification is the hydrolysis of the Si-Cl bonds to form dihydroxysilicon phthalocyanine (SiPc(OH)₂). acs.org This dihydroxy derivative serves as a versatile intermediate for further functionalization. For example, it can be reacted with alcohols, phenols, or silanols to introduce various axial substituents. rsc.orgacs.org
Another important modification involves the reaction of SiPcCl₂ with organosilanols or chlorosilanes to form Si-O-Si linkages. rsc.org This allows for the creation of silicon phthalocyanine dimers and polymers. The reaction conditions, such as the choice of solvent and base, play a critical role in the outcome of these substitution reactions. google.comrsc.org For instance, the use of a base like pyridine or sodium hydride is often necessary to facilitate the reaction. rsc.orgnih.gov
| Reactant | Reagents and Conditions | Product | Reference |
| This compound | ROH, toluene, pyridine or sodium hydride, reflux, 120 °C, 24–96 h | Axially substituted silicon phthalocyanines | rsc.org |
| This compound | R₃SiOH or R₃SiCl, toluene, pyridine, reflux, 120 °C, 3–6 h | Axially silyloxy-substituted silicon phthalocyanines | rsc.org |
| This compound | RCOOH, methoxyethyl ether, reflux, 160 °C, 0.5–6 h | Axially carboxyl-substituted silicon phthalocyanines | rsc.org |
| Dihydroxysilicon phthalocyanine | Chloro-tri(alkyl/aryl) silane (B1218182), pyridine, reflux | Axially substituted silicon phthalocyanines | acs.org |
Purification and Isolation Techniques for High-Purity this compound
Obtaining high-purity this compound is essential for its application in electronic devices. researchgate.net Several techniques are employed to purify the crude product obtained from synthesis.
A common initial purification step involves washing the crude product with solvents like methanol (B129727) and acetone (B3395972) to remove unreacted starting materials and byproducts. ru.nl Soxhlet extraction is another effective method for removing impurities. ru.nl
For achieving high purity, train sublimation is a widely used technique. researchgate.net This method takes advantage of the volatility of SiPcCl₂ to separate it from non-volatile impurities under high vacuum and elevated temperatures.
Column chromatography on silica (B1680970) gel is also a valuable purification method. nih.govru.nl A suitable eluent system, such as a mixture of dichloromethane (B109758) and methanol, is used to separate the desired product from other components. ru.nl In some cases, treatment with dilute acids and bases can be used to remove specific impurities. thieme-connect.de The choice of purification method depends on the nature of the impurities present and the desired level of purity.
| Purification Technique | Description | Reference |
| Washing | The crude product is washed with solvents like methanol and acetone. | ru.nl |
| Soxhlet Extraction | Continuous extraction with a suitable solvent to remove soluble impurities. | ru.nl |
| Train Sublimation | Purification based on the volatility of the compound under high vacuum and heat. | researchgate.net |
| Column Chromatography | Separation on a stationary phase (e.g., silica gel) using a mobile phase. | nih.govru.nl |
| Acid/Base Treatment | Washing with dilute acids and bases to remove specific impurities. | thieme-connect.de |
Spectroscopic Characterization and Structural Elucidation of Phthalocyanatodichlorosilane
Advanced Spectroscopic Techniques for Phthalocyanatodichlorosilane Analysis
Spectroscopy is a fundamental tool for probing the intricate details of molecular structure and bonding. For this compound, a variety of spectroscopic methods are employed to elucidate its vibrational, electronic, and magnetic properties.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure Analysis
In the FTIR spectrum of this compound, characteristic absorption bands are expected that correspond to the vibrations of its constituent parts. The phthalocyanine (B1677752) macrocycle exhibits a complex series of bands. Key vibrations include the C-H stretching of the aromatic rings, C-N stretching within the isoindole units, and the breathing modes of the macrocycle itself. The Si-Cl bonds would also give rise to characteristic stretching vibrations, typically found in the lower frequency region of the spectrum.
Raman spectroscopy offers complementary information. Due to the high symmetry of the phthalocyanine ring, certain vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum. nih.govnih.gov For this compound, the Raman spectrum would be expected to show strong bands related to the symmetric vibrations of the phthalocyanine macrocycle. The intense color of the compound can lead to resonance enhancement (Resonance Raman Spectroscopy), which selectively amplifies the vibrations associated with the chromophoric phthalocyanine system. nih.govresearchgate.net
| Vibrational Mode | Expected FTIR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1580 - 1620 | 1580 - 1620 (often strong) |
| C-N Stretch (Isoindole) | 1300 - 1400 | 1300 - 1400 |
| Phthalocyanine Macrocycle Breathing | 700 - 800 | 700 - 800 (often strong) |
| Si-Cl Stretch | 450 - 650 | 450 - 650 |
| Out-of-plane C-H Bend | 730 - 770 | Weak or inactive |
Note: The exact positions of the peaks can be influenced by the crystalline environment and intermolecular interactions.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a powerful technique for investigating the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. technologynetworks.comconicet.gov.ar For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the extensive π-system of the phthalocyanine macrocycle. researchgate.net
The spectrum typically displays two main absorption regions:
The Q-band: This is an intense, sharp absorption band in the visible region of the spectrum, typically between 600 and 700 nm. researchgate.netnih.gov This band is responsible for the characteristic blue-green color of phthalocyanines and arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring.
The B-band (or Soret band): Located in the near-UV region, usually between 300 and 400 nm, this band is also intense but generally broader than the Q-band. nih.gov It corresponds to deeper π-π* transitions.
The solvent can influence the exact position and shape of these bands. Aggregation of the phthalocyanine molecules can lead to broadening or splitting of the Q-band.
| Electronic Transition | Typical Wavelength Range (nm) | Description |
| Q-band | 600 - 700 | π-π* (HOMO-LUMO) |
| B-band (Soret) | 300 - 400 | Deeper π-π* transitions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution by probing the magnetic properties of atomic nuclei. uzh.chorganicchemistrydata.org For this compound, ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms in the phthalocyanine ligand.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the periphery of the phthalocyanine ring. hmdb.cahmdb.ca Due to the symmetry of the molecule, these protons may appear as a set of multiplets in the aromatic region of the spectrum (typically 7-9 ppm). The exact chemical shifts and coupling patterns would provide information about the substitution pattern and conformation of the macrocycle.
¹³C NMR: The carbon-13 NMR spectrum would reveal the different carbon environments within the molecule. cas.org One would expect to see distinct signals for the aromatic carbons of the benzene (B151609) rings and the carbons of the isoindole units. The chemical shifts of these carbons would provide further confirmation of the molecular structure.
Due to the potential for aggregation in solution, obtaining high-resolution NMR spectra can sometimes be challenging.
| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information |
| ¹H (Aromatic) | 7.0 - 9.0 | Connectivity and environment of peripheral protons. |
| ¹³C (Aromatic) | 120 - 150 | Different carbon environments in the phthalocyanine ring. |
X-ray Absorption Spectroscopy for Elemental and Electronic Structure Determination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom. nih.govdtu.dk For this compound, XAS at the silicon K-edge would be particularly insightful. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov
XANES: The XANES region provides information about the oxidation state and coordination geometry of the silicon atom. rsc.orguu.nl The position and features of the absorption edge are sensitive to the effective charge on the silicon atom, which is influenced by its bonding to the electronegative chlorine and nitrogen atoms.
EXAFS: The EXAFS region contains information about the local atomic environment of the silicon atom, including the coordination number and the distances to its nearest neighbors (the nitrogen atoms of the phthalocyanine ring and the chlorine atoms). mdpi.com Analysis of the EXAFS oscillations can provide precise bond lengths for the Si-N and Si-Cl bonds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. savemyexams.com It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.orgdocbrown.info
For this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of the presence of two chlorine atoms (with their natural isotopic abundance of ³⁵Cl and ³⁷Cl).
Fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer would likely involve the loss of the chlorine atoms as radicals or as HCl. Further fragmentation of the phthalocyanine macrocycle could also occur, leading to a complex pattern of fragment ions that can provide additional structural confirmation.
| Ion | Expected m/z | Description |
| [M]⁺ | 610.0 | Molecular ion (for ¹²C, ¹H, ²⁸Si, ³⁵Cl) |
| [M-Cl]⁺ | 575.0 | Loss of a chlorine radical |
| [M-2Cl]⁺ | 540.0 | Loss of two chlorine radicals |
Note: m/z values are approximate and depend on the specific isotopes present.
Diffraction Techniques for Crystalline and Thin Film Structures
X-ray diffraction (XRD) is the primary method for determining the arrangement of atoms in a crystalline solid. nih.govnorthwestern.edu This technique can be applied to both single crystals and polycrystalline powders, as well as to thin films.
For this compound, single-crystal XRD would provide the most precise and unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and the packing of the molecules in the crystal lattice. ntnu.edu.twcreighton.educlemson.edu
Powder XRD is used to identify the crystalline phases present in a sample and to determine the unit cell parameters. washington.edu For this compound, the powder diffraction pattern would serve as a unique fingerprint for its crystalline form.
When deposited as a thin film , the structure and orientation of the this compound molecules can be investigated using techniques like Grazing-Incidence X-ray Diffraction (GIXRD) and X-ray reflectivity (XRR). rigaku.comlist.luiaea.orgnist.gov These methods can reveal information about the crystal structure of the film, the orientation of the molecules relative to the substrate, the film thickness, and its surface roughness. The properties of thin films are highly dependent on the deposition conditions and the substrate used. savemyexams.com
| Parameter | Information Obtained from Diffraction |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, tetragonal). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The positions of all atoms within the unit cell. |
| Molecular Orientation | The arrangement and packing of molecules in the solid state. |
X-ray Diffraction (XRD) for Bulk Material Crystallinity
Single-crystal X-ray diffraction (XRD) analysis provides definitive information on the three-dimensional atomic arrangement of this compound in its crystalline solid state. Research has successfully determined the crystal structure from micrometer-sized single crystals, revealing the precise packing of the molecules. researchgate.netnih.gov
The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group for this compound is P21/n. researchgate.netnih.gov In this arrangement, the silicon atom of each molecule is located at a center of symmetry. nih.gov The crystal structure is defined by π-π stacking interactions, where the planar phthalocyanine rings stack on top of one another. However, in the case of SiCl2Pc, this stacking extends in only one direction, along the crystallographic c-axis. researchgate.netnih.gov This one-dimensional stacking is a key structural feature that influences the material's electronic properties and distinguishes it from other silicon phthalocyanine derivatives that may exhibit more complex, multi-directional intermolecular interactions. researchgate.netnih.gov
Detailed crystallographic parameters for this compound are summarized in the table below.
Table 1: Crystallographic Data for this compound (SiCl2Pc)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P21/n | researchgate.netnih.gov |
| a | 10.261(1) Å | researchgate.netnih.gov |
| b | 14.618(2) Å | researchgate.netnih.gov |
| c | 9.072(1) Å | researchgate.netnih.gov |
| β | 98.51(1)° | researchgate.netnih.gov |
| Z (Molecules per unit cell) | 2 | researchgate.netnih.gov |
Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Orientation
While X-ray diffraction is used for bulk material analysis, Grazing Incidence X-ray Diffraction (GIXRD) is the corresponding technique for determining the molecular orientation within thin films. This analysis is crucial for applications in electronics, where the alignment of molecules relative to the substrate can significantly impact device performance.
Microscopic and Imaging Techniques for Morphological and Surface Analysis
Microscopic techniques are essential for visualizing the surface topography and morphology of materials at the micro and nanoscale. Scanning Electron Microscopy (SEM) reveals details about the surface features and grain structure, while Atomic Force Microscopy (AFM) provides three-dimensional surface profiles and quantitative roughness data.
Scanning Electron Microscopy (SEM)
SEM analysis is used to study the surface morphology of this compound, particularly when it is part of a device structure, such as in organic photovoltaics. This technique can reveal information about the uniformity, grain structure, and presence of any defects in thin films.
Despite references to the use of SEM for studying materials derived from or containing this compound, specific SEM micrographs and detailed morphological descriptions of pure this compound films are not available in the surveyed literature.
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to obtain three-dimensional topographical information and quantitative data on surface roughness. For materials used in thin-film applications, low surface roughness is often desirable. Studies involving this compound have noted that the thermal evaporation technique can produce thin films with low roughness as indicated by AFM.
However, specific AFM images and detailed quantitative analysis of the surface morphology and roughness parameters for thin films composed solely of this compound could not be identified in the available research.
Theoretical and Computational Chemistry Studies of Phthalocyanatodichlorosilane
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Optical Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods used to investigate the electronic and optical characteristics of phthalocyanine (B1677752) systems. researchgate.netmdpi.combenasque.org
DFT is primarily used to determine the ground-state electronic structure of Phthalocyanatodichlorosilane. arxiv.org These calculations optimize the molecular geometry to find the most stable arrangement of atoms and compute the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and semiconductor properties. researchgate.net For phthalocyanines, the HOMO is typically located on the phthalocyanine ring, while the LUMO's location can be influenced by the central atom and axial ligands. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the molecule's response to light, allowing for the simulation of its optical absorption spectrum. arxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax), particularly the prominent Q-band and Soret (or B-band) absorptions characteristic of phthalocyanines. researchgate.netresearchgate.net The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set, which are selected to balance computational cost with accuracy. mdpi.comarxiv.org These calculations are crucial for designing SiCl₂Pc derivatives for applications in photonics and photovoltaics, where tuning the absorption spectrum is essential. nih.gov
Table 1: Representative Data from DFT/TD-DFT Calculations for Phthalocyanine Systems
| Calculated Property | Typical Method | Description | Significance for SiCl₂Pc |
| Ground State Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Optimization of bond lengths and angles to find the minimum energy structure. | Provides the foundational 3D structure for all other calculations. |
| HOMO Energy | DFT | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability (ionization potential). |
| LUMO Energy | DFT | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability (electron affinity). |
| HOMO-LUMO Gap (E_g) | DFT | Energy difference between HOMO and LUMO. | Key indicator of electronic excitability and semiconductor properties. researchgate.net |
| Excited State Energies | TD-DFT | Energies of electronic transitions (e.g., S₀ → S₁). | Determines the positions of absorption peaks in the UV-Vis spectrum. |
| Oscillator Strength | TD-DFT | Theoretical intensity of an electronic transition. | Predicts the strength of absorption bands (e.g., Q-band intensity). |
| Maximum Absorption (λmax) | TD-DFT | Calculated wavelength of maximum light absorption. | Allows for direct comparison with experimental UV-Vis spectra. researchgate.net |
Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions
While quantum mechanics describes the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. dovepress.com This is crucial for understanding how SiCl₂Pc molecules interact with each other and with a solvent or substrate to form larger, ordered structures—a process known as self-assembly. vub.be The properties of a material made from phthalocyanines are often dominated by these intermolecular interactions. aps.org
MD simulations model the forces between molecules, which include van der Waals forces, electrostatic interactions, and in some cases, hydrogen bonding. teachchemistry.orglabxchange.org For phthalocyanines, the strong π-π stacking interactions between the flat macrocycles are particularly important. aps.org Simulations can reveal how SiCl₂Pc molecules aggregate in solution or arrange themselves when deposited as a thin film. mdpi.com For instance, theoretical studies on similar phthalocyanines have shown that the molecules can adopt different packing arrangements, such as a herringbone or a planar, layered structure, depending on the intermolecular forces at play. aps.org The calculated interplanar stacking distance from these simulations can be directly compared with experimental data from techniques like X-ray diffraction. aps.org
By simulating the self-assembly process, researchers can understand how factors like the axial chloro-ligands on SiCl₂Pc influence the final morphology of the material. schrodinger.com Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be used to overcome high energy barriers and explore the conformational landscape more efficiently, providing a clearer picture of the most stable aggregate structures. nih.gov
Table 2: Intermolecular Interactions in Phthalocyanine Assemblies Studied by MD
| Interaction Type | Description | Role in SiCl₂Pc Self-Assembly | Simulation Finding |
| π-π Stacking | Attractive, noncovalent interaction between the aromatic π-systems of adjacent phthalocyanine rings. | The primary driving force for the aggregation and formation of columnar structures. | Determines interplanar distance (typically ~3.3 Å) and molecular tilt angle. aps.org |
| van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density (London dispersion forces). | Contributes to the overall cohesion of the solid state and influences molecular packing. aps.org | Stabilizes specific packing motifs like herringbone vs. layered structures. aps.org |
| Electrostatic Interactions | Forces between permanent partial charges on the molecules, influenced by the electronegative Cl and N atoms. | Influences the relative orientation of neighboring molecules to minimize electrostatic repulsion. | Can affect the slip-stacking arrangement and head-to-tail ordering in aggregates. |
| Solvent-Molecule Interactions | Interactions between SiCl₂Pc and solvent molecules during processing. | Affects solubility and the initial stages of nucleation and growth of aggregates. vub.be | Simulations can predict the tendency to form stable gels, precipitates, or solutions. vub.be |
Computational Modeling of Charge Transport and Exciton (B1674681) Dynamics in Phthalocyanine Systems
Many applications of phthalocyanines, especially in electronics, rely on their ability to transport electrical charge and manage light-induced energy. Computational models are essential for understanding the microscopic mechanisms of charge transport and exciton dynamics in materials based on SiCl₂Pc. cuni.cz
Charge transport in organic semiconductors is often modeled as a "hopping" process, where an electron or hole moves between adjacent molecules. arxiv.orgsoton.ac.uk The rate of this hopping can be estimated using quantum mechanical calculations combined with semi-classical models. These simulations calculate the electronic coupling between neighboring molecules and the reorganization energy—the energy required to distort the molecule's geometry when it gains or loses a charge. A high charge mobility requires strong electronic coupling and low reorganization energy. These parameters are highly sensitive to the distance and orientation between molecules, which are determined by the self-assembled structure. cuni.cz
Exciton dynamics describe the fate of the energetic state created when a molecule absorbs a photon. caltech.edu An exciton is a bound electron-hole pair, and its behavior is critical for photovoltaics and photodetectors. nih.gov Computational methods, including TD-DFT and advanced ab initio techniques, can model exciton formation, dissociation into free charges, and relaxation back to the ground state. youtube.comnih.gov Simulations can also investigate exciton-phonon coupling, which is the interaction of the electronic excitation with lattice vibrations. caltech.eduarxiv.org This interaction is a key mechanism for energy loss and influences the efficiency of optoelectronic devices. Dynamic Monte Carlo simulations can be used to model the dissociation of excitons at the interface between donor and acceptor materials, a crucial step in organic solar cells. nih.gov
Table 3: Models for Simulating Charge and Exciton Processes in Phthalocyanines
| Process | Modeling Technique | Key Parameters Calculated | Relevance to SiCl₂Pc |
| Charge Hopping | Marcus Theory / Quantum Chemical Calculations | Transfer integral (electronic coupling), Reorganization energy. | Predicts the intrinsic charge carrier mobility (electron and hole). |
| Charge Transport (Bulk) | Kinetic Monte Carlo / Master Equation | Carrier mobility, Current-voltage characteristics. | Simulates device-level electrical properties based on molecular-scale parameters. flagera.eu |
| Exciton Formation | TD-DFT / Bethe-Salpeter Equation (BSE) | Exciton binding energy, Exciton wavefunction distribution. | Determines the stability of the photo-excited state. youtube.com |
| Exciton Dissociation | Dynamic Monte Carlo / MD with TD-DFT | Charge separation yield, Geminate recombination rates. | Models the efficiency of generating free charges at a donor-acceptor interface. nih.gov |
| Exciton-Phonon Coupling | Ab initio MD / Surface Hopping | Relaxation times, Non-radiative decay rates. | Elucidates pathways for energy loss and the lifetime of the excited state. caltech.eduarxiv.org |
Predictive Simulations for Material Design and Property Tuning of this compound
A major goal of computational chemistry is to move from explaining existing materials to predicting new ones with superior properties. mit.edugithub.io Predictive simulations enable the in silico design and screening of novel SiCl₂Pc derivatives before undertaking costly and time-consuming laboratory synthesis. technologycatalogue.commedium.comnanoge.org
The process begins by creating a virtual library of candidate molecules, where the core SiCl₂Pc structure is systematically modified. For example, the peripheral hydrogen atoms on the phthalocyanine ring could be replaced with various electron-donating or electron-withdrawing functional groups. The axial chloro-ligands could also be substituted. For each virtual derivative, the computational methods described in the previous sections are applied in a high-throughput manner. medium.com DFT and TD-DFT calculations predict how these modifications tune the HOMO-LUMO levels and the optical absorption spectrum. nanoge.org MD simulations can then predict how changes in molecular structure affect the self-assembly and solid-state packing. nih.gov
The resulting data—linking chemical structure to physical properties—can be used to build quantitative structure-property relationship (QSPR) models. technologycatalogue.com These models, sometimes enhanced with machine learning algorithms, can rapidly predict the properties of even more complex molecules without running full simulations each time. medium.comarxiv.org This accelerated workflow allows researchers to identify the most promising candidates for a specific application, such as a derivative with an absorption peak matched to the solar spectrum or one with a molecular packing that maximizes charge transport. nanoge.org This predictive capability significantly shortens the material discovery and development cycle. technologycatalogue.com
Table 4: Workflow for Predictive Design of SiCl₂Pc Derivatives
| Step | Computational Method | Objective | Desired Outcome |
| 1. Virtual Library Creation | Chemical Informatics | Generate a diverse set of candidate SiCl₂Pc derivatives with various functional groups. | A large pool of novel molecular structures for screening. |
| 2. Property Calculation | High-Throughput DFT/TD-DFT | Calculate key electronic and optical properties (e.g., HOMO/LUMO gap, λmax) for each candidate. | A database correlating molecular structure with intrinsic properties. ajchem-a.com |
| 3. Assembly Simulation | High-Throughput MD | Predict the solid-state packing and intermolecular interactions for promising candidates. | Understanding of how functionalization impacts material morphology. |
| 4. Performance Prediction | Charge Transport/Exciton Models | Estimate charge mobility and exciton dissociation efficiency for the predicted solid-state structures. | A ranked list of candidates based on predicted device performance. |
| 5. Candidate Selection | Data Analysis / QSPR / Machine Learning | Identify the top 1-3 candidates that best meet the target property profile for synthesis. | Prioritized list of molecules for experimental validation. mit.edu |
Thin Film Fabrication and Morphological Control of Phthalocyanatodichlorosilane
Control of Thin Film Microstructure and Morphology
The arrangement of Phthalocyanatodichlorosilane molecules within a thin film significantly impacts its electronic and optical properties. Controlling the microstructure and morphology is therefore a key aspect of device optimization.
Nucleation and Growth Mechanisms (Volmer-Weber, Frank-van der Merwe, Stranski-Krastanov)
The initial formation and subsequent growth of a thin film on a substrate can be described by three primary models, which are determined by the interplay of surface energies between the substrate, the growing film, and the interface. scirp.org
Volmer-Weber (Island Growth): This mode occurs when the interactions between the deposited this compound molecules are stronger than their interaction with the substrate. This leads to the formation of three-dimensional islands that eventually coalesce to form a continuous film. scirp.org This growth mode often results in a rougher surface morphology.
Frank-van der Merwe (Layer-by-Layer Growth): In this mode, the molecules are more strongly attracted to the substrate than to each other. This results in the formation of a complete monolayer before the next layer begins to grow, leading to atomically smooth and highly ordered films. scirp.org
Stranski-Krastanov (Layer-plus-Island Growth): This is an intermediate growth mode that begins with layer-by-layer growth (Frank-van der Merwe). After the formation of one or more complete monolayers, strain energy builds up in the film, making subsequent island formation (Volmer-Weber) energetically favorable. scirp.orgnih.gov
For many metal phthalocyanines deposited via physical vapor deposition, the growth mode is often observed to be Volmer-Weber, particularly on amorphous or low-energy substrates. scirp.org However, the growth can be tuned towards other modes by modifying the substrate or deposition conditions.
Influence of Deposition Parameters on Film Characteristics
The final characteristics of a this compound thin film are highly sensitive to the deposition parameters, regardless of the technique used.
Key Deposition Parameters and Their Effects on Phthalocyanine (B1677752) Films:
| Deposition Parameter | Effect on Film Characteristics | Research Findings on Related Phthalocyanines |
| Substrate Temperature | Influences molecular mobility, nucleation density, crystallinity, and grain size. scirp.orgub.edu | For chloroaluminum phthalocyanine (ClAlPc), increasing substrate temperature from 300 K to 420 K increased molecular ordering and grain size. acs.org For copper phthalocyanine (CuPc), higher temperatures lead to larger, needle-like grains. science.gov |
| Deposition Rate | Affects the balance between molecule arrival rate and surface diffusion, influencing nucleation and crystal growth. scirp.org | In CuPc films, the deposition rate has been shown to impact crystal size, dislocation density, and lattice microstrain. scirp.org |
| Substrate Type | The surface energy and lattice structure of the substrate determine the initial growth mode and molecular orientation. nih.gov | For cobalt phthalocyanine (CoPc), growth on SiO₂ results in islands, while on mica, it leads to oriented structures. researchgate.net For F₁₆PcZn, different alkali halide substrates induce different molecular arrangements. nih.gov |
| Chamber Pressure | In vapor deposition techniques, this affects the mean free path of molecules and can influence film purity and density. | Lower pressures in physical vapor deposition (PVD) are generally required to ensure molecules travel from the source to the substrate without gas-phase collisions. scirp.org |
Studies on silicon phthalocyanine dichloride (SiPcCl₂) have shown that the molecular planes orient nearly parallel to the surface on substrates like highly oriented pyrolytic graphite (B72142) (HOPG), polycrystalline gold, and indium tin oxide (ITO). aip.org
Post-Deposition Annealing Effects on Thin Film Structure
Post-deposition annealing, which involves heating the film after it has been deposited, is a common method to improve the structural and electronic properties of thin films. The thermal energy provided during annealing can promote grain growth, reduce defects, and induce phase transitions, leading to a more ordered crystalline structure. aip.orgworldwidejournals.com
For copper phthalocyanine (CuPc) based thin-film transistors, post-deposition annealing has been shown to increase the field-effect mobility by an order of magnitude, which is attributed to better-connected grains and increased crystallinity. rsc.org Annealing can also induce a phase transition from the metastable α-phase to the more stable β-phase in many metal phthalocyanines, typically at temperatures between 200–300 °C. scirp.org This transition is characterized by a change in the molecular packing and an increase in crystal size. scirp.orgworldwidejournals.com Similarly, for zinc-tetra-tert-butyl phthalocyanine (ZnTTBPc), annealing leads to the formation of larger crystallite clusters. ucr.edu In some cases, annealing under specific conditions, such as UV irradiation, can further enhance the alignment of CuPc molecules. tandfonline.com
Interface Engineering in Multilayered Thin Film Systems
In many device applications, this compound films are not used in isolation but as part of a multilayered heterostructure. The interfaces between the different layers play a critical role in device performance. Interface engineering involves modifying these interfaces to control charge transfer, energy level alignment, and morphology.
For organic/inorganic heterostructures, such as those involving phthalocyanines, precise control of the interface is essential to minimize defects and ensure efficient device operation. acs.org For example, strategies have been developed to create core-shell heterojunctions of p-type copper phthalocyanine (CuPc) and n-type cadmium sulfide (B99878) (CdS) by rationally engineering the surface chemistry and controlling nucleation conditions. acs.org In other systems, cobalt phthalocyanine (CoPc) has been integrated with carbon nitride (C₃N₄) to form a 1D/2D heterostructure with enhanced catalytic activity, demonstrating the importance of the engineered interface.
Furthermore, the magnetic properties at the interface can also be engineered. For instance, iron-phthalocyanine (FePc) molecules in direct contact with a ferromagnetic cobalt surface exhibit ferromagnetic coupling, a property that does not extend to subsequent layers in the film. empa.ch This highlights the unique properties that can emerge at the interface between a molecular film and a substrate. The use of self-assembled monolayers (SAMs) on the substrate before phthalocyanine deposition is another common interface engineering technique to tune the surface energy and control the growth mode and molecular orientation of the film. scirp.org
Advanced Applications of Phthalocyanatodichlorosilane Based Materials
Optoelectronic Device Architectures and Performance
Materials based on phthalocyanatodichlorosilane, often functionalized through axial substitution to enhance solubility and tune electronic properties, are integral to a variety of optoelectronic device architectures. These silicon phthalocyanine (B1677752) (SiPc) derivatives have demonstrated potential as active materials in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photodetectors. tandfonline.comacs.orgsquarespace.commdpi.com Their performance in these devices is intrinsically linked to their molecular structure, solid-state packing, and the resulting electronic properties at material interfaces.
Organic Photovoltaics (OPVs) and Solar Cells
This compound derivatives have emerged as promising non-fullerene acceptors (NFAs) and sensitizers in organic solar cells. acs.orgsquarespace.com Their strong absorption in the near-infrared region can complement the absorption spectra of common polymer donors, leading to enhanced photocurrent generation. squarespace.com Planar heterojunction (PHJ) and bulk heterojunction (BHJ) are common device architectures where these materials are employed. acs.orgresearchgate.net In PHJ devices, dichlorosilicon phthalocyanine (Cl2-SiPc) can function as an electron donor when paired with C60 or as an electron acceptor when paired with pentacene. researchgate.net Solution-processed BHJ solar cells using soluble SiPc diester compounds as acceptors with donor polymers like P3HT or PTB7 have shown promising power conversion efficiencies (PCEs). acs.org
Recent research has explored the relationship between the thermodynamic properties of axially substituted silicon phthalocyanines ((R3SiO)2-SiPc) and the performance of OPV devices. It has been found that derivatives with smaller critical radius values and higher Flory-Huggins miscibility parameters tend to form more ideal morphologies in the active layer, leading to higher PCEs. acs.org
Table 1: Performance of Organic Photovoltaics with this compound Derivatives
| Donor | Acceptor/Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| PTB7 | SiPc diester | 0.88 | 5.9 | 0.51 | 2.7 | acs.org |
| P3HT | SiPc diester | 0.57 | 7.0 | 0.50 | 2.0 | acs.org |
| P3HT | (3BS)₂-SiPc | ~0.9 | - | - | >4.0 | acs.org |
Following exciton (B1674681) dissociation, the efficient transport of the separated electrons and holes to their respective electrodes is crucial for achieving high solar cell performance. The charge carrier mobility within the donor and acceptor phases and the balance between them play a significant role. arxiv.orgaps.org In disordered organic semiconductors like phthalocyanine derivatives, charge transport typically occurs via a hopping mechanism between localized states. arxiv.org
Organic Light-Emitting Diodes (OLEDs)
Axially substituted silicon phthalocyanines have been investigated as dopant red emitters in OLEDs due to their narrow emission spectra and high photoluminescence quantum yields. researchgate.net The general structure of such OLEDs involves an emissive layer where the SiPc derivative is doped into a host material. aip.org Solution-processed OLEDs using a polyfluorene host matrix doped with a fluorinated SiPc derivative have demonstrated efficient energy transfer from the host to the SiPc dopant, resulting in narrow electroluminescence (EL) close to 700 nm. researchgate.net
The performance of these devices is highly dependent on the axial substituent of the silicon phthalocyanine. While dichlorosilicon phthalocyanine (Cl₂-SiPc) itself shows poor performance in OLEDs, replacing the chloro groups with pentafluorophenoxy groups (F₁₀-SiPc) can increase the peak luminance by two orders of magnitude. aip.org This highlights the importance of molecular engineering in optimizing the performance of this compound-based materials for light-emitting applications.
Table 2: Performance of OLEDs with this compound Derivatives
| Emitter (Dopant) | Host | Peak Luminance (cd/m²) | Peak EQE (%) | EL Peak (nm) | Reference |
|---|---|---|---|---|---|
| SiPc diester | PVK/CBP:PBD | - | 1.4 | 698-709 | acs.orgresearchgate.net |
| F₁₀-SiPc | Polyfluorene | - | 2.5 | ~700 | researchgate.net |
| Cl₂-SiPc | NPB/Alq₃ | 38 ± 4 | - | - | aip.org |
Organic Field-Effect Transistors (OFETs)
This compound and its derivatives are utilized as the active semiconductor layer in OFETs. squarespace.com These materials typically exhibit n-type (electron-transporting) or ambipolar (both electron and hole-transporting) behavior. squarespace.comrsc.org The performance of these OFETs is characterized by parameters such as the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (VT). acs.org
The molecular structure, particularly the axial substituents, and the processing conditions, such as substrate temperature during deposition and surface treatments of the dielectric layer, significantly influence the thin-film morphology and, consequently, the device performance. squarespace.com For instance, OTFTs based on a dibenzoate substituted SiPc showed an improvement in electron mobility from approximately 6 x 10⁻⁴ cm² V⁻¹ s⁻¹ to over 0.01 cm² V⁻¹ s⁻¹ when the dielectric surface was modified and the substrate was heated during deposition. squarespace.com This demonstrates that optimizing the interface and film crystallinity is key to unlocking the potential of these materials in transistor applications.
Table 3: Performance of OFETs with this compound Derivatives
| SiPc Derivative | Dielectric Treatment | μe (cm² V⁻¹ s⁻¹) | Ion/Ioff | VT (V) | Reference |
|---|---|---|---|---|---|
| Dibenzoate-SiPc | None | ~6 x 10⁻⁴ | - | - | squarespace.com |
| Dibenzoate-SiPc | ODTS, 200°C | >0.01 | - | - | squarespace.com |
| MEEA-SiPc | None | 1.4 x 10⁻⁴ | - | - | rsc.org |
Photodetectors and Optical Sensors
The strong absorption characteristics of this compound derivatives make them suitable for applications in photodetectors and optical sensors. tandfonline.com These devices convert light signals into electrical signals. Key performance metrics for photodetectors include responsivity (the ratio of photocurrent to incident optical power) and specific detectivity (a measure of the smallest detectable signal). aalto.ficoppjournal.org
Phthalocyanine-based materials have been used in sensors for detecting various gases and ions. tandfonline.com For example, a silicon phthalocyanine axially substituted with bis-(prop-2-ynyloxy) groups has shown high selectivity for the recognition of Fe³⁺ ions. tandfonline.com The sensing mechanism often relies on the change in the material's optical or electrical properties upon interaction with the analyte. While specific performance data for photodetectors based solely on this compound is limited in the provided context, the inherent properties of its derivatives suggest their potential in developing sensitive and selective optical sensing platforms. The development of hybrid materials, such as combining phthalocyanines with nanomaterials, is a promising route to enhance sensor sensitivity.
Table 4: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | SiPcCl₂ or Cl₂-SiPc |
| Poly(3-hexylthiophene) | P3HT |
| squarespace.comsquarespace.com-Phenyl-C₆₁-butyric acid methyl ester | PCBM |
| Poly(N-vinylcarbazole) | PVK |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP |
| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD |
| Tris(4-carbazoyl-9-ylphenyl)amine | TCTA |
| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | NPB |
| Tris(8-hydroxyquinoline)aluminum | Alq₃ |
| Octadecyltrichlorosilane | ODTS |
| bis(pentafluorophenoxy) silicon phthalocyanine | F₁₀-SiPc |
| bis-(prop-2-ynyloxy) phthalocyaninato silicon (IV) | - |
| Polyethylene glycol | PEG |
| 2-[2-(2-methoxyethoxy)ethoxy]acetic acid substituted SiPc | MEEA-SiPc |
| Dibenzoate substituted SiPc | - |
| bis(tri-n-hexylsilyloxy)silicon phthalocyanine | (3BS)₂-SiPc |
Modeling and Simulation of Optoelectronic Device Performance
The performance of optoelectronic devices based on phthalocyanine materials is intricately linked to the molecular and interfacial properties of the thin films. Modeling and simulation are crucial tools for understanding and predicting device behavior, thereby guiding the design of more efficient structures.
Two-dimensional finite element simulation models have been developed to investigate bilayer heterostructure organic photovoltaic (PV) cells. researchgate.net One such model focuses on devices using copper phthalocyanine (CuPc) as the donor layer and fullerene (C60) as the acceptor layer. researchgate.net These simulations explore the impact of different electron transport layers (ETLs) on key performance metrics like short-circuit current (Jsc), open-circuit voltage (Voc), and power conversion efficiency (PCE). researchgate.net By employing the Frenkel-Poole mobility model for conduction and describing excitonic generation and recombination through singlet exciton and Langevin recombination techniques, these simulations reveal that device efficiency is heavily dependent on the short-circuit current, the light-absorption capabilities of the active layers, and the efficiency of charge collection at the electrodes. researchgate.net
For accurate circuit simulations, precise model parameters are essential. Modified methods have been proposed to extract transistor parameters, including those related to the contact region. acs.org The validity of these models is tested by applying them to experimental data from organic thin-film transistors (OTFTs) that utilize solution-processed films of substituted zinc phthalocyanine derivatives as the active layer. acs.org
The interaction between phthalocyanine molecules and the underlying substrate is a critical factor influencing device performance. The orientation and degree of π–π stacking between the semiconducting molecules significantly affect the charge carrier mobility in OTFTs. acs.org The choice of an inducing layer can provide a template for the growth of the phthalocyanine layer, thereby improving device performance by reducing charge traps. acs.org
Simulations have shown that for bilayer P13/CuPc-based organic light-emitting field-effect transistors (OLEFETs), the relative positions of the highest-occupied and lowest-unoccupied molecular orbitals (HOMOs and LUMOs) of the two materials are well-matched for forming singlet excitons necessary for electroluminescence. aip.org
The following table summarizes key electronic properties used in the simulation of a CuPc/C60 photovoltaic cell.
| Property | CuPc | C60 |
| Electron Affinity (eV) | 3.5 | 4.2 |
| Band Gap (eV) | 1.7 | 1.8 |
| Dielectric Permittivity | 3.5 | 4.2 |
| Exciton Diffusion Length (nm) | 37 | 77 |
| Exciton Lifetime (s) | 9.6e-9 | 1.30e-9 |
Photocatalytic Systems for Energy Conversion and Environmental Remediation
Phthalocyanine-based materials have emerged as promising candidates for photocatalysis due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, as well as their high chemical and thermal stability. mdpi.comresearchgate.net
A common strategy to enhance the photocatalytic activity of wide-bandgap semiconductors like titanium dioxide (TiO₂) is through sensitization with phthalocyanine dyes. mdpi.comnih.gov This approach extends the light absorption of the composite material into the visible spectrum. mdpi.com
One method involves grafting a phthalocyanine derivative, such as zinc-tetra(N-carbonylacrylic)aminephthalocyanine (Pc), directly onto the surface of a magnetic Fe₃O₄@SiO₂@TiO₂ (FST) core-shell structure. mdpi.comnih.gov An alternative pathway involves immobilizing the phthalocyanine onto the FST surface using a silane (B1218182) coupling agent like (3-aminopropyl)triethoxysilane (APTES). mdpi.comnih.gov Studies comparing these two methods have shown that the direct grafting approach leads to better photocatalytic performance in the degradation of pollutants like rhodamine B (RhB). mdpi.comnih.gov
Another approach focuses on creating asymmetric and electronically directional zinc phthalocyanine (ZnPc) derivatives to sensitize graphitic carbon nitride (g-C₃N₄). rsc.org This design aims to improve the efficiency of photogenerated electron transfer between the ZnPc and the g-C₃N₄, leading to enhanced photocatalytic hydrogen production. rsc.org
The efficiency of a photocatalytic system is largely determined by the separation and transport of photogenerated electron-hole pairs. mdpi.commdpi.com In phthalocyanine-sensitized systems, upon visible light absorption, the phthalocyanine molecule gets excited, generating an electron-hole pair. mdpi.com The photogenerated electron is then injected into the conduction band of the semiconductor (e.g., TiO₂), while the hole remains on the phthalocyanine. mdpi.com
This charge separation is crucial for preventing rapid recombination, which would otherwise dissipate the absorbed light energy as heat. The transferred electrons can then react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS) like hydroxyl radicals (•OH). mdpi.com These highly reactive species are responsible for the degradation of organic pollutants. mdpi.comresearchgate.net
Research has shown that the method of immobilization of the phthalocyanine sensitizer (B1316253) plays a significant role in the efficiency of electron-hole separation. mdpi.comnih.gov Direct sensitization has been found to be more effective than using a silane coupling agent, as the latter can introduce an additional transport distance that hinders electron transfer. mdpi.comnih.gov The creation of a robust internal electric field (IEF) within a donor-acceptor (D-A) structure, such as between fullerene (C60) and a copper phthalocyanine derivative (CuPcOC8), can also effectively facilitate the separation and transport of photogenerated charges. mdpi.com
Phthalocyanine-based photocatalysts have demonstrated significant potential in both water splitting for hydrogen production and the degradation of organic pollutants in wastewater. cncb.ac.cnrsc.orgbohrium.com
In the context of water splitting, phthalocyanines are often used as sensitizers in composite materials with inorganic substances or carbon allotropes. bohrium.com For instance, zinc phthalocyanine-sensitized graphitic carbon nitride has shown impressive results for photocatalytic H₂ production under visible light irradiation. rsc.org The asymmetry and electronic directionality of the phthalocyanine molecules were found to be key factors in enhancing the photoactivity. rsc.org
For environmental remediation, phthalocyanine-containing materials have been effectively used for the photocatalytic degradation of a wide range of organic pollutants. cncb.ac.cnrsc.org The immobilization of phthalocyanines onto various supports allows for the creation of heterogeneous photocatalysts that can be easily recovered and reused. researchgate.netrsc.org Studies have shown high photocatalytic rates for the degradation of various pollutants, with many photocatalysts achieving over 50% degradation. rsc.org For example, a photocatalyst obtained by directly sensitizing a magnetic core-shell structure with a zinc phthalocyanine derivative exhibited superior performance in the removal of rhodamine B compared to a system using a silane coupling agent. mdpi.comnih.gov
The following table summarizes the performance of different phthalocyanine-sensitized photocatalysts in the degradation of Rhodamine B (RhB).
| Photocatalyst | Immobilization Method | Pollutant | Performance |
| FSTP | Direct grafting of Pc onto FST | RhB | Higher removal efficiency |
| FSTAP | Pc immobilized via silane coupling agent | RhB | Lower removal efficiency |
Electrochemical Sensing and Biosensing Platforms
Metallophthalocyanines (MPcs) are highly versatile materials for the development of electrochemical sensors and biosensors due to their excellent catalytic properties, which facilitate the electron transfer of various analytes. mdpi.comnih.gov
The modification of electrode surfaces with phthalocyanines imparts new physicochemical properties to the electrode, allowing for the development of sensors with improved sensitivity, selectivity, and faster response times. mdpi.com These modified electrodes can reduce the overpotential required for electrochemical reactions, leading to lower detection limits. mdpi.com
A variety of materials, including carbon nanotubes and graphene, are used as substrates for MPc-modified electrodes. mdpi.com The combination of MPcs with these carbonaceous materials often results in a synergistic effect, creating hybrid materials with both exceptional catalytic activity and enhanced conductivity. mdpi.commdpi.com
For instance, cobalt (II) phthalocyanine (CoPc) is known for its catalytic properties in oxygen reduction reactions and has been incorporated into carbon screen-printed electrodes. These electrodes are suitable for use with oxidase enzymes, where the detection of hydrogen peroxide (H₂O₂) generated by the enzyme is a key part of the sensing mechanism.
Phthalocyanine-modified electrodes have been successfully applied in the electroanalysis of a wide range of analytes, including monoamine neurotransmitters, drugs, pesticides, and other organic and inorganic species. mdpi.comnih.gov The choice of the central metal in the phthalocyanine macrocycle can influence the selectivity of the sensor. For example, copper phthalocyanine (CuPc) shows a high affinity for nitrogen-containing compounds. mdpi.com
The following table presents examples of phthalocyanine-based electrochemical sensors and their performance characteristics for the detection of dopamine (B1211576) (DA).
| Electrode Modification | Analyte | Linear Range | Detection Limit (LOD) | Sensitivity |
| rGO-Zn(II)TPEBiPc composite | DA | 20 nM - 1.0 μM | 6 nM | 2.8784 μA μM⁻¹ cm⁻² |
| TACoPc/PANI hybrid | DA | 20 - 200 μM | 0.064 μM | 1.212 μA μM⁻¹ cm⁻² |
| Polymeric zinc(II) Pc film | DA | 100 - 1000 nM (amperometric) | 20 nmol L⁻¹ | 0.024 μA nmol⁻¹ cm⁻² |
Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) in Sensing
Electrochemical techniques are pivotal in characterizing the properties and sensing capabilities of this compound-based materials. researchgate.net Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are particularly powerful for studying redox processes and interfacial phenomena at the electrode surface, which are fundamental to the operation of electrochemical sensors. researchgate.netrsc.orgmdpi.com
In the context of sensing, thin films of silicon phthalocyanine derivatives are often employed as the active layer. rsc.orgsquarespace.com For instance, novel organic heterostructures composed of a bilayer of an axially substituted silicon phthalocyanine (R₂-SiPc) derivative and lutetium bis-phthalocyanine have been investigated for their ammonia (B1221849) sensing properties. squarespace.com The electrical characteristics and response to ammonia are strongly influenced by the nature of the axial substituent on the silicon phthalocyanine. squarespace.com
Cyclic Voltammetry (CV) is used to investigate the electrochemical properties of these materials, such as their redox potentials and reaction kinetics. rsc.orgnih.gov For example, CV studies on a MEEA-SiPc (2-[2-(2-methoxyethoxy)ethoxy]acetate substituted silicon phthalocyanine) film in a 0.1 M NaCl solution have been used to characterize its behavior as an n-type organic mixed ionic-electronic conductor (OMIEC). rsc.org The measurements, taken using the MEEA-SiPc film on an ITO substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl reference electrode, reveal the ionic intake of the film at varying applied voltages. rsc.org
Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the interfacial properties of the sensor, such as charge transfer resistance and capacitance. researchgate.netscience.govworldscientific.com In a study of a MEEA-SiPc film, EIS was performed in a 0.1 M NaCl solution to understand the contributions of double-layer capacitance and volumetric capacitance. rsc.org The data, fitted to an equivalent circuit, showed that as the applied voltage increased, the volumetric capacitance (C*) also increased, indicating ionic uptake by the film. rsc.org This technique is crucial for understanding the mechanism of sensor response and for optimizing sensor design. science.gov
The table below summarizes electrochemical data for a MEEA-SiPc film, demonstrating its properties as an organic mixed ionic-electronic conductor.
| Parameter | Value | Conditions |
| Volumetric Capacitance (C*) | 79.3 ± 8.6 F cm⁻³ | VDC > -0.7 V vs. Ag/AgCl in 0.1 M NaCl |
| HOMO Level | -5.4 eV | Determined by CV |
| LUMO Level | -3.8 eV | Determined by CV |
Data sourced from a study on a MEEA-SiPc based organic electrochemical transistor. rsc.org
Integration with Machine Learning for Enhanced Sensor Performance
The selectivity of chemical sensors based on phthalocyanine materials can be significantly enhanced through the integration of machine learning algorithms. dergipark.org.trresearchgate.net While a single phthalocyanine-based sensor might exhibit cross-reactivity to multiple analytes, an array of such sensors can generate a unique pattern of responses for each analyte. researchgate.net Machine learning models can then be trained to recognize these patterns and accurately classify the analytes. dergipark.org.tr
For example, the sensing properties of a cobalt phthalocyanine (CoPc) thin film for various volatile organic compound (VOC) vapors showed a lack of selectivity. dergipark.org.tr However, by using machine learning algorithms, the sensor's ability to discriminate between different VOCs was greatly improved. dergipark.org.tr In this study, the k-nearest neighbor (KNN) algorithm achieved a classification accuracy of 96.7% for six different VOCs at various concentrations. dergipark.org.tr
This approach transforms a poorly selective sensor into a highly efficient analytical tool. The process typically involves:
Exposing an array of phthalocyanine-based sensors to different analytes.
Collecting the sensor response data, which can be derived from techniques like cyclic voltammetry or impedance spectroscopy.
Using this data as features to train a machine learning classification algorithm.
Deploying the trained model to identify unknown analytes based on the sensor array's response.
The use of machine learning not only improves selectivity but can also enhance the sensitivity and stability of the sensing system. mdpi.com This is a rapidly developing area with the potential to create low-cost, robust, and highly discriminative electronic noses and tongues for applications in environmental monitoring, food quality control, and medical diagnostics. researchgate.netsemanticscholar.org
Supramolecular Assemblies and Functional Materials
The ability of this compound-derived molecules to form highly ordered structures through non-covalent interactions is central to their use in supramolecular chemistry. rsc.orgru.nl These interactions drive the self-assembly of individual molecules into functional architectures with applications in areas such as one-dimensional energy and charge transport. ru.nl The axial substitution possibilities on the silicon center of the phthalocyanine are particularly important for directing these assemblies. rsc.orgresearchgate.net
Self-Assembly Strategies for Ordered Architectures
The construction of well-defined nanostructures from silicon phthalocyanine building blocks is achieved through various self-assembly strategies. These strategies leverage the inherent properties of the molecules to spontaneously form organized arrangements.
Non-covalent interactions are the driving forces behind the self-assembly of silicon phthalocyanine derivatives. These interactions, although weaker than covalent bonds, collectively dictate the structure and stability of the resulting supramolecular assemblies. rsc.org Key non-covalent interactions include:
π-π Stacking: The large, aromatic macrocycle of the phthalocyanine molecule promotes strong π-π stacking interactions, leading to the formation of columnar structures. ru.nl These stacked arrangements are crucial for applications requiring charge transport.
Host-Guest Interactions: As detailed in the next section, specific recognition between host and guest molecules can drive the formation of complex architectures. ru.nlnih.gov
Electrostatic Interactions: In cases where the phthalocyanine derivatives or guest molecules are charged, electrostatic attraction or repulsion plays a significant role in the assembly process. rsc.org
The aggregation behavior of phthalocyanines is highly dependent on the solvent, concentration, and the nature of the substituents. researchgate.netru.nl For instance, crowned phthalocyanines exhibit aggregation in polar solvents, which can be influenced by the addition of metal salts that complex with the crown ether units. ru.nlru.nl
Template-directed synthesis is a powerful strategy for controlling the architecture of supramolecular assemblies. In this approach, a template molecule or surface guides the assembly of the phthalocyanine building blocks into a specific, predetermined structure. This method has been used to create nanostructured phthalocyanine thin films. rsc.orgdntb.gov.ua
For example, nanosphere templating has been employed to prepare three-dimensionally ordered macroporous copper phthalocyanine films. rsc.org While this example uses a copper phthalocyanine, the principle is applicable to silicon phthalocyanines functionalized with appropriate groups for interaction with the template. Another approach involves using multi-walled carbon nanotubes as templates for the in situ solid-phase synthesis of cobalt phthalocyanine assemblies. deepdyve.com
Furthermore, self-assembled monolayers (SAMs) of phthalocyanine derivatives on substrates like glass or silicon represent a form of template-directed assembly. Novel phthalocyanines bearing terminal trichlorosilyl (B107488) groups, which can be derived from this compound chemistry, react with surface hydroxyl groups to form robust, covalently bound monolayers. This technique allows for precise control over the orientation and packing of the phthalocyanine molecules on the surface, which is essential for the fabrication of devices like chemical sensors and photoconductors.
Molecular Recognition and Host-Guest Chemistry
Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is a cornerstone of supramolecular chemistry. ru.nlnih.gov In the context of silicon phthalocyanines, this is often manifested as host-guest chemistry, where the phthalocyanine derivative acts as a host for smaller guest molecules. researchgate.netrsc.org
Silicon phthalocyanines can be functionalized with recognition sites, such as cyclodextrins or crown ethers, to create sophisticated host molecules. ru.nlnih.gov For example, a silicon(IV) phthalocyanine axially conjugated with two permethylated β-cyclodextrin units can form a stable 1:1 host-guest complex with a tetrasulfonated porphyrin. nih.gov This specific interaction allows for the assembly of a mixed phthalocyanine-porphyrin array in an aqueous medium. nih.gov
Similarly, phthalocyanines functionalized with crown ether rings can act as hosts for metal cations. ru.nlrsc.org The binding of cations is selective, depending on the match between the cation diameter and the crown ether cavity size. ru.nl This host-guest interaction can also be used to control the aggregation state of the phthalocyanine hosts. ru.nl
The table below provides examples of host-guest systems based on functionalized phthalocyanines.
| Host Molecule | Guest Molecule | Key Interaction | Application/Feature |
| Silicon(IV) phthalocyanine-bis(β-cyclodextrin) | Tetrasulfonated porphyrin | Inclusion of porphyrin in cyclodextrin (B1172386) cavity | Light-harvesting system nih.gov |
| Copper phthalocyanine-tetrakis(18-crown-6) | Potassium ions (K⁺) | Cation-crown ether binding | Induces aggregation of host molecules ru.nl |
| Zinc phthalocyanine-resorcinarene cavitand hybrid | Pyridinyl-pyrene | Axial coordination to Zn and encapsulation | Energy transfer from guest to host researchgate.net |
Stimuli-Responsive Supramolecular Systems
The integration of this compound derivatives into stimuli-responsive supramolecular systems represents a sophisticated approach to creating advanced functional materials. These systems are designed to undergo significant, reversible changes in their structure and properties in response to external triggers. The core structure of this compound is ideal for this purpose, as the axial positions on the central silicon atom can be functionalized with molecular units that are sensitive to specific stimuli, such as redox potential or pH.
Redox-Responsive Orientational Ordering
A compelling example of a stimuli-responsive system involves the control of rotational isomerism in μ-oxo silicon phthalocyanine (SiPc) oligomers. kyushu-u.ac.jpnih.gov In these systems, tetrathiafulvalene (B1198394) (TTF) units, which are redox-active, are attached to the phthalocyanine macrocycle. kyushu-u.ac.jp The orientation of the stacked SiPc units can be precisely controlled by changing the oxidation state of the TTF moieties through electrochemical means. kyushu-u.ac.jpnih.govresearchgate.net
This system can interconvert between three distinct conformational states:
Free Rotation: In the neutral state, the SiPc units can rotate freely.
Eclipsed Conformation: Upon one-electron oxidation, the formation of a mixed-valence TTF dimer creates an association force that locks the SiPc units in an eclipsed arrangement. kyushu-u.ac.jpresearchgate.net
Staggered Conformation: Further oxidation to the dication state leads to electrostatic repulsion between the TTF units, forcing the SiPc oligomers into a staggered conformation. kyushu-u.ac.jpnih.govresearchgate.net
This redox-triggered switching of molecular orientation demonstrates a sophisticated level of control over the supramolecular architecture, opening possibilities for applications in molecular electronics and switches. kyushu-u.ac.jpnih.gov
pH-Responsive Micellar Systems
Another strategy involves creating pH-responsive materials, which are particularly relevant for biomedical applications that target the acidic microenvironment of tumors. Researchers have designed ultrasmall (less than 10 nm) nanomicelles from silicon phthalocyanine derivatives. worldscientific.comworldscientific.comresearchgate.net These micelles are engineered to respond to changes in pH. worldscientific.comworldscientific.comresearchgate.netresearchgate.net For instance, a silicon phthalocyanine was functionalized with amino groups, which remain neutral at the physiological pH of blood (7.4) but become protonated and positively charged in an acidic environment (pH ~6.5), such as that found in tumors. worldscientific.comresearchgate.net
This pH-triggered protonation induces significant changes in the material's properties:
Morphological Transition: The micelles undergo structural changes in response to the acidic pH. worldscientific.comworldscientific.comresearchgate.net
Enhanced Photophysics: The system exhibits enhanced fluorescence and an improved quantum yield of singlet oxygen generation upon transitioning to an acidic environment. worldscientific.comworldscientific.comresearchgate.net This "activation" is due to the suppression of a photo-induced electron transfer (PET) quenching process that is active at neutral pH. worldscientific.com
Such pH-responsive systems are designed to remain in a relatively inactive state in healthy tissue and become activated specifically at the target site, offering a pathway to more selective therapies. worldscientific.comworldscientific.comresearchgate.net
Emerging Applications in Biomedical Research
The unique photophysical properties of this compound and its derivatives have positioned them as highly promising candidates for a range of biomedical applications. Their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum allows light to penetrate deeper into tissues, a crucial feature for in vivo applications.
Photodynamic Therapy (PDT) Agents
This compound derivatives, more broadly referred to as silicon phthalocyanines (SiPcs), are excellent second-generation photosensitizers for photodynamic therapy (PDT). nih.govdergipark.org.tr The core principle of PDT involves a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to nearby cells. The central silicon atom in the phthalocyanine macrocycle allows for two axial substitution sites. This is a key structural feature that can be exploited to prevent the aggregation of the planar macrocycles in aqueous environments—a common problem that quenches their photoactivity. nih.govfrontiersin.org
By attaching various functional groups to these axial positions, researchers can fine-tune the molecule's properties to enhance PDT efficacy. dergipark.org.trnih.gov Key photophysical properties, such as high singlet oxygen quantum yields (ΦΔ) and appropriate fluorescence quantum yields (ΦF) and lifetimes (τF), are critical for effective PDT. scirp.org
| Compound | Axial Substituent(s) | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (ΦF) | Application Highlight | Reference |
|---|---|---|---|---|---|
| SiPc-COOH | Carboxylic acid | 0.32 | - | Base molecule for peptide conjugation | nih.gov |
| RGD-(Linker)₂-Glu-SiPc | cRGD peptide conjugate | 0.39 | - | Tumor-targeting with high potency (EC₅₀ of 10-20 nM) | nih.govnih.govresearchgate.net |
| SiPcC₃H₅(NMe₂)₂O | 1,3-bis(dimethylamino)-2-propoxy and methoxy | - | - | High affinity for mitochondria in HepG2 cells | nih.gov |
| PS-2 | N-Boc-ethanolamine | >0.49 | - | Functional precursor for targeted photosensitizers | dergipark.org.tr |
| Biotin-SiPc Conjugate | Biotin (B1667282) | - | - | Targeted PDT for cancer cells overexpressing biotin receptors | worldscientific.com |
Bioimaging Probes
The same characteristics that make silicon phthalocyanines effective for PDT—strong absorption and fluorescence in the NIR window—also make them outstanding candidates for use as fluorescent probes in bioimaging. frontiersin.orgresearchgate.netnih.gov NIR light can penetrate tissue more deeply and with less scattering than visible light, enabling higher resolution imaging in complex biological environments.
Recent research has focused on developing SiPc derivatives for two-photon bioimaging. nih.govresearchgate.netnih.govfrontiersin.org Two-photon microscopy offers advantages such as deeper tissue penetration, reduced photodamage, and higher spatial resolution. nih.gov By modifying the axial ligands of the silicon phthalocyanine core, scientists can create probes that not only fluoresce brightly but also target specific subcellular organelles.
For example, SiPc derivatives have been designed to selectively accumulate in lysosomes. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net
One approach involves attaching chlorophenyl thiophene (B33073) groups to the axial positions of the SiPc. frontiersin.orgresearchgate.netnih.gov These groups help reduce aggregation and confer the ability to specifically target and image lysosomes within living cancer cells using two-photon fluorescence. frontiersin.orgresearchgate.netnih.gov
Another strategy uses morpholinyl-substituted SiPcs. nih.govfrontiersin.orgresearchgate.net The morpholine (B109124) moiety can be protonated in the acidic environment of lysosomes, leading to the accumulation of the probe in this organelle. frontiersin.org These probes can then be used to visualize lysosomes with high clarity. nih.govfrontiersin.orgresearchgate.net
This dual functionality, where a single compound can be used for both imaging-guided therapy and diagnosis (a concept known as "theranostics"), is a significant area of development for SiPc-based materials. researchgate.net
| Probe Name | Key Structural Feature | Imaging Modality | Target Organelle | Excitation Wavelength (nm) | Emission Range (nm) | Reference |
|---|---|---|---|---|---|---|
| CBT-SiPc | Axial chlorophenyl thiophene groups | Two-Photon Fluorescence | Lysosomes | 860 | 650-750 | nih.govresearchgate.netnih.gov |
| DSPE@M-SiPc | Axial morpholinyl-containing groups encapsulated in DSPE nanoparticle | Two-Photon Fluorescence | Lysosomes | 830 | 650-700 | nih.govfrontiersin.org |
Targeted Delivery Systems (Conceptual Framework)
A major challenge in cancer therapy is delivering therapeutic agents specifically to tumor tissues while minimizing exposure to healthy tissues. The inherent hydrophobicity of the this compound macrocycle necessitates the use of drug delivery systems to make it suitable for systemic administration. nih.goviiarjournals.org The development of targeted delivery systems for SiPc-based agents is a key area of research, with several conceptual frameworks being actively explored. iiarjournals.orgaip.org
Passive Targeting via Nanocarriers: This strategy leverages the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles tend to accumulate in tumor tissue more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. mdpi.com Hydrophobic SiPcs can be encapsulated within various nanocarriers, such as:
Polymeric Micelles: Amphiphilic block copolymers like PEG-b-PCL can self-assemble into micelles that encapsulate the SiPc in their hydrophobic core, improving water solubility and circulation time. mdpi.com
Liposomes: These are vesicular structures composed of lipid bilayers that can carry hydrophobic payloads. nih.gov
Polymeric Nanoparticles: Biodegradable polymers like poly(D,L-lactic-co-glycolic acid) (PLGA) can be used to form nanoparticles that encapsulate SiPcs, providing controlled release. aip.org
Dendrimers and Cyclodextrins: These molecules can also act as hosts to carry the hydrophobic SiPc guest molecules. researchgate.net
Active Targeting via Ligand Conjugation: To enhance specificity beyond the EPR effect, active targeting strategies are employed. iiarjournals.orgmdpi.com This involves covalently attaching targeting ligands to the SiPc molecule or its nanocarrier. nih.gov These ligands bind to specific receptors that are overexpressed on the surface of cancer cells. nih.gov
Peptide Conjugates: Peptides like cRGD, which targets integrin receptors often overexpressed on tumor cells and vasculature, can be conjugated to the axial position of a SiPc. nih.govnih.govresearchgate.netmdpi.com This directs the photosensitizer specifically to the tumor site.
Other Ligands: Other targeting moieties such as biotin (which targets the biotin receptor) and folic acid have also been conjugated to SiPcs to achieve tumor-specific delivery. worldscientific.comrsc.org
Stimuli-Responsive Delivery: This advanced concept combines nanocarrier delivery with a triggering mechanism. The nanocarrier is designed to be stable in the bloodstream but to release its SiPc payload in response to specific stimuli within the tumor microenvironment. As discussed previously, pH-responsive micelles are a prime example, releasing their contents in the acidic environment of a tumor. worldscientific.comworldscientific.comresearchgate.netnih.gov This provides an additional layer of targeting, ensuring the photosensitizer is released preferentially at the desired site of action.
These conceptual frameworks provide a roadmap for designing highly selective and effective biomedical agents based on the versatile this compound scaffold.
Environmental and Sustainability Considerations in Phthalocyanatodichlorosilane Research
Life Cycle Assessment of Phthalocyanine-based Materials
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling. While a specific LCA for phthalocyanatodichlorosilane is not widely published, assessments of related phthalocyanine (B1677752) pigments provide a framework for understanding potential environmental hotspots.
Key considerations in the LCA of phthalocyanine materials include the origin and processing of precursors like phthalic anhydride (B1165640), urea (B33335), and the metal source, the energy and solvent consumption during synthesis, waste generation, and the ultimate fate of the material after its useful life. indexcopernicus.comump.edu.my
Table 1: Key Stages and Potential Environmental Impacts in the Life Cycle of Phthalocyanine Materials
| Life Cycle Stage | Key Activities | Potential Environmental Impacts |
| Raw Material Acquisition | Extraction and processing of phthalic anhydride, urea, metal salts (e.g., copper chloride), and catalysts (e.g., ammonium (B1175870) molybdate). ump.edu.my | Resource depletion, energy consumption, emissions from chemical synthesis. |
| Manufacturing | Synthesis in high-boiling solvents (e.g., nitrobenzene, dimethylaminoethanol), purification, milling, and pigmentation. indexcopernicus.comump.edu.mynih.gov | High energy consumption, use of hazardous/corrosive solvents, generation of liquid and solid waste streams. indexcopernicus.comnih.gov |
| Use Phase | Incorporation into products like plastics, inks, coatings, and advanced electronic materials. scienceweb.uznaturalpigments.euslideshare.net | Leaching from products (e.g., from aged microplastics). nih.gov High durability can be an environmental benefit, extending product life. jchemrev.com |
| End-of-Life | Disposal in landfills, incineration, or recycling of the host material. ump.edu.myscbt.com | Persistence in the environment due to high stability. scbt.com Potential for recycling unreacted precursors from production waste. ump.edu.my |
Green Chemistry Principles in Synthesis and Processing
The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing. bgu.ac.il For phthalocyanine synthesis, this represents a significant, though historically underexplored, opportunity for improvement. worldscientific.com Traditional synthesis methods often use high-boiling, hazardous organic solvents like dimethylaminoethanol (B1669961) (DMAE), which is flammable, corrosive, and harmful to the environment. nih.govaalto.fi
Recent research has focused on several green chemistry strategies:
Safer Solvents: Studies have explored replacing conventional solvents with greener alternatives like anisole (B1667542) and glycerol. mdpi.com
Solid-State Synthesis: A novel solid-state approach using ball-milling and aging has been shown to synthesize phthalocyanines with excellent yields while reducing the amount of DMAE solvent by up to 100-fold. nih.govaalto.fi This method avoids bulk solvents and harsh temperatures. nih.gov
Atom Economy: The "phthalonitrile route" for synthesis has a higher atom economy—meaning more atoms from the reactants are incorporated into the final product—compared to the "phthalic anhydride route," thus generating less waste. mdpi.com
Catalysis: The use of efficient catalysts like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) or even cheaper and greener bases like potassium hydroxide (B78521) (KOH) can improve reaction efficiency and reduce waste. mdpi.com
E-Factor and Metrics: Green chemistry metrics, such as the Environmental Factor (E-factor), are being used to quantify the amount of waste generated per unit of product. bgu.ac.il Applying these metrics allows for a better assessment of the true sustainability of different synthetic routes and highlights areas for improvement. bgu.ac.ilworldscientific.com
Table 2: Application of Green Chemistry Principles to Phthalocyanine Synthesis
| Green Chemistry Principle | Traditional Synthesis Approach | Greener Alternative | Research Finding |
| Prevention | High waste generation from low atom economy routes (e.g., phthalic anhydride). mdpi.com | Use of phthalonitrile (B49051) route with higher atom economy. mdpi.com | The phthalonitrile route inherently incorporates more reactant mass into the final product. mdpi.com |
| Safer Solvents & Auxiliaries | Use of high-boiling, hazardous solvents (e.g., DMAE, nitrobenzene). nih.govmdpi.com | Solid-state synthesis or use of benign solvents like anisole or glycerol. nih.govmdpi.com | Solid-state synthesis can reduce DMAE use by 100-fold; anisole is a low-cost, non-toxic alternative. nih.govmdpi.com |
| Design for Energy Efficiency | Reactions often require high temperatures and prolonged heating in high-boiling solvents. ump.edu.my | Microwave-assisted or solid-state reactions at lower temperatures. nih.govmdpi.com | Solid-state methods can proceed efficiently via aging after an initial homogenization step, reducing overall energy input. nih.gov |
| Catalysis | Stoichiometric reagents or less efficient catalysts. | Use of highly efficient bases (e.g., DBU) or cheaper, greener catalysts (e.g., KOH). mdpi.com | KOH has been successfully used as a greener and more cost-effective base in anisole/glycerol solvent systems. mdpi.com |
Recyclability and End-of-Life Management of Materials
The end-of-life management of products containing this compound and related materials is critical for a circular economy. The inherent stability of the phthalocyanine structure presents both a challenge and an opportunity. jchemrev.com
A key opportunity lies in recycling waste generated during production. Research on copper phthalocyanine (CuPC) has demonstrated that unreacted reagents from the crude product stream can be successfully recycled. ump.edu.myump.edu.my By collecting the waste and adding back minimum amounts of urea and phthalic anhydride, a new batch of crude pigment can be produced, reducing both raw material costs and environmental damage. ump.edu.myump.edu.my
For end-of-life products, the options are more complex. Phthalocyanines are generally non-biodegradable. ump.edu.my When incorporated into plastics or coatings, their fate is tied to the host material.
Mechanical Recycling: The high stability of phthalocyanine pigments means they can endure the mechanical recycling process of plastics without losing their color, allowing the recycled plastic to be used in new products.
Chemical Recycling: For complex or mixed plastic waste, chemical recycling processes like pyrolysis or gasification can break down the polymer into valuable feedstock chemicals. carlroth.com While the pigment itself is not the primary target of this recycling, this approach prevents the material from being landfilled.
Disposal: If recycling is not feasible, disposal options include incineration or landfilling. scbt.com Due to their high stability, phthalocyanines are not expected to readily break down in landfills. scbt.com
The development of materials like ion-imprinted polymers based on phthalocyanine derivatives for specific applications, such as lithium recovery, also points toward a focus on creating materials that are not only functional but also have a role in recycling and resource recovery. mdpi.com
Potential Environmental Fate and Transport of Advanced Phthalocyanine Materials
Understanding how advanced materials like this compound behave in the environment is crucial for assessing their long-term impact. The fate and transport of a chemical are governed by its physical and chemical properties and interactions within environmental compartments like water, soil, and air. cdc.gov
Phthalocyanines are generally characterized by very low water solubility. scbt.commichaelharding.co.uk This property suggests that if released into aquatic systems, they are more likely to adsorb to sediment and sludge rather than remain dissolved in the water column. michaelharding.co.uk Indeed, safety data for phthalocyanine green indicates it can be effectively eliminated from water by adsorption onto activated sludge in treatment plants. michaelharding.co.uk
Despite low solubility, the environmental behavior of phthalocyanines is an active area of research:
Aquatic Toxicity: Studies on various phthalocyanine compounds have revealed a wide spectrum of toxicity to aquatic life, from relatively harmless to highly toxic, underscoring the need for compound-specific assessment. nih.gov The leaching of phthalocyanine blue (CuPC) from photoaged polystyrene microplastics has been shown to increase cell mortality and oxidative stress in the cyanobacterium Microcystis aeruginosa. nih.gov
Bioaccumulation: There is evidence that nanoscale copper phthalocyanine pigments can be ingested by and accumulate in aquatic organisms. e3s-conferences.org A study on adult zebrafish found that exposure led to the accumulation of copper from the nanoparticles, particularly in the liver and skin, indicating a potential risk for transfer through the food chain. e3s-conferences.org
Biodegradation: While generally resistant to degradation, some microbial breakdown is possible. scbt.comuminho.pt Certain bacteria and white-rot fungi can decolorize and degrade phthalocyanine dyes. researcherslinks.comresearchgate.net The degradation pathway can involve breaking the macrocycle to form simpler intermediates like phthalimide. researchgate.net A study on silicon(IV) phthalocyanines conjugated with biodegradable polymer chains showed that the phthalocyanine rings were released during enzymatic degradation. acs.orgacs.org
Transport: The transport of phthalocyanines in the environment is likely influenced by their partitioning behavior. Research on other persistent organic pollutants suggests that compounds with low water solubility and a tendency to sorb to particles can be transported with soil and sediment in surface runoff. researchgate.netitrcweb.org
Table 3: Summary of Environmental Fate and Transport Findings for Phthalocyanine Materials
| Parameter | Finding | Source(s) |
| Solubility & Transport | Generally low water solubility; tends to adsorb to sludge and sediment. | scbt.commichaelharding.co.uk |
| Aquatic Toxicity | Varies widely by specific compound. Leaching from microplastics can increase toxicity to cyanobacteria. | nih.govnih.gov |
| Bioaccumulation | Nanoscale copper phthalocyanine can accumulate in zebrafish tissues (liver, skin). | e3s-conferences.org |
| Biodegradation | Generally resistant, but some bacteria and fungi can degrade the structure to intermediates like phthalimide. | scbt.comresearcherslinks.comresearchgate.net |
Challenges, Future Directions, and Outlook in Phthalocyanatodichlorosilane Research
Advancements in Material Characterization and In-Operando Studies
A deep understanding of the structure-property relationships in Phthalocyanatodichlorosilane-based materials is fundamental to their optimization for specific applications. Recent years have witnessed significant progress in the development of advanced characterization techniques that provide unprecedented insights into the material's behavior at various length and time scales. osti.gov
High-resolution microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are instrumental in visualizing the morphology and crystal structure of this compound thin films and nanostructures. numberanalytics.com Complementary to these imaging techniques, advanced spectroscopic methods like X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy offer detailed information about the chemical composition and molecular structure. numberanalytics.com XPS, in particular, is crucial for analyzing surface chemistry, which plays a vital role in device performance. numberanalytics.com
A particularly exciting frontier is the development and application of in-operando characterization techniques. empa.ch These methods allow for the real-time analysis of materials and devices under actual operating conditions. biologic.net For instance, in-operando X-ray diffraction (XRD) can track structural changes in the this compound lattice during electrochemical processes, providing invaluable data for understanding degradation mechanisms in batteries or catalytic reactions. biologic.net Similarly, in-operando soft X-ray emission spectroscopy has been utilized to study the electronic structure of related iron phthalocyanine-based catalysts during the oxygen reduction reaction, a process central to fuel cell technology. researchgate.net The primary goal of these in-situ and in-operando diagnostics is to enable the real-time analysis of processes, such as electrochemical reactions, as they occur. empa.ch
However, conducting in-operando studies presents its own set of challenges. The design of specialized cells that are compatible with both the characterization instrument and the operating device is often complex. nih.govrwth-aachen.de For example, in in-operando nuclear magnetic resonance (NMR) studies of CO2 electrolysis, the conductive materials of the electrochemical cell can interfere with the magnetic field homogeneity. rwth-aachen.de Despite these difficulties, the insights gained from such studies are indispensable for designing more robust and efficient devices.
Table 1: Advanced Material Characterization Techniques
| Technique | Information Obtained | Relevance to this compound |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography | Visualizing thin film quality and nanostructure formation |
| Transmission Electron Microscopy (TEM) | Crystal structure, defects | Understanding crystalline domains and imperfections |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Determining purity and surface chemistry |
| Raman Spectroscopy | Molecular vibrations, crystal phases | Identifying polymorphic forms and molecular integrity |
| In-Operando X-ray Diffraction (XRD) | Real-time structural changes | Monitoring lattice dynamics during device operation |
| In-Operando Spectroscopy | Real-time electronic and chemical changes | Probing reaction mechanisms and degradation pathways |
Development of Novel Device Architectures and Integration Strategies
The translation of this compound's promising material properties into high-performance devices hinges on the development of innovative device architectures and effective integration strategies. Researchers are actively exploring new designs that can fully exploit the unique electronic and optical characteristics of this class of materials.
For instance, in the realm of electronics, novel transistor architectures like Gate-All-Around (GAA) nanosheet transistors are being investigated to overcome the limitations of traditional planar devices. researchgate.net While not specific to this compound, these advanced designs offer improved gate control and could potentially enhance the performance of organic field-effect transistors (OFETs) based on this material. researchgate.net The integration of this compound into three-dimensional transistor structures is another area of active research, aiming to increase device density and functionality. researchgate.net
In the context of biosensors, the planar structure of phthalocyanines provides a high surface-to-volume ratio, which is advantageous for immobilizing biomolecules. mdpi.com The development of novel sensor platforms that leverage this property, perhaps by creating nanostructured surfaces, could lead to devices with enhanced sensitivity and lower detection limits. mdpi.com
Interdisciplinary Research Opportunities
The complexity of the challenges in this compound research necessitates a move beyond traditional disciplinary silos. cardiff.ac.uk Interdisciplinary collaboration is key to unlocking new discoveries and accelerating technological progress. cardiff.ac.uk
Several universities and research institutions are actively fostering such collaborations by establishing interdisciplinary research units and centers. utulsa.eduucdavis.edu These initiatives bring together researchers from diverse fields such as chemistry, physics, materials science, engineering, and even biology to tackle complex problems from multiple perspectives. cardiff.ac.uk
Table 2: Potential Interdisciplinary Collaborations
| Disciplines | Research Focus | Potential Outcomes |
| Chemistry & Materials Science | Design and synthesis of novel this compound derivatives with tailored properties. | New materials with enhanced solubility, stability, and electronic characteristics. |
| Physics & Engineering | Development and characterization of novel device architectures. | More efficient solar cells, transistors, and sensors. |
| Biology & Chemistry | Integration of this compound with biological systems for biosensing and photodynamic therapy. | Highly sensitive and selective biosensors and more effective cancer treatments. |
| Computational Science & Materials Science | Theoretical modeling and simulation to predict material properties and guide experimental efforts. | Accelerated discovery of new materials and optimized device designs. |
Programs that encourage undergraduate and postgraduate students to engage in interdisciplinary research are also emerging, helping to train the next generation of scientists and engineers who are adept at working across different fields. monash.edu.myucla.edu
Q & A
Q. Q1. What are the critical factors to consider when synthesizing phthalocyanatodichlorosilane (PcSiCl₂) to ensure high purity?
Methodological Answer: Synthesis of PcSiCl₂ requires precise control of reaction conditions. Key steps include:
- Solvent selection : Use anhydrous solvents (e.g., chlorobenzene) to avoid hydrolysis of Si-Cl bonds .
- Temperature control : Maintain 120–150°C to optimize cyclotetramerization of phthalonitrile precursors .
- Purification : Column chromatography with silica gel (eluent: chloroform/hexane) removes unreacted precursors. Confirm purity via HPLC (retention time: ~8.2 min) and elemental analysis (C, H, N, Si, Cl within ±0.3% theoretical) .
Q. Q2. How do spectroscopic techniques (e.g., UV-Vis, FTIR) differentiate PcSiCl₂ from analogous metal phthalocyanines?
Methodological Answer:
- UV-Vis : PcSiCl₂ exhibits a Q-band at 680–700 nm (redshifted vs. metal phthalocyanines due to Si’s electronegativity) .
- FTIR : Absence of M-N vibrations (e.g., 950–1000 cm⁻¹ for metal phthalocyanines) and presence of Si-Cl stretching (~480 cm⁻¹) confirm the Si-centered structure .
- NMR : ²⁹Si NMR shows a single peak at δ −45 ppm, distinct from metal complexes .
Q. Table 1: Key Spectroscopic Signatures of PcSiCl₂
| Parameter | Method | Significance |
|---|---|---|
| Q-band position | UV-Vis | Confirms π-π* transition in macrocycle |
| Si-Cl stretch | FTIR | Validates axial ligand bonding |
| δ −45 ppm (²⁹Si) | NMR | Indicates tetrahedral Si coordination |
Advanced Research Questions
Q. Q3. How can contradictory data on PcSiCl₂’s thermal stability be resolved across studies?
Methodological Answer: Discrepancies arise from variations in:
- Sample preparation : Moisture contamination lowers decomposition temperatures (TGA: 250°C vs. 300°C in anhydrous conditions) .
- Atmosphere : Inert gas (N₂/Ar) delays oxidation vs. air. Compare TGA/DSC data under identical conditions .
- Crystallinity : Amorphous samples degrade faster; use XRD to correlate stability with crystallinity .
Proposed workflow : Replicate experiments with controlled humidity/purity and report full metadata (e.g., humidity levels, heating rates) .
Q. Q4. What computational methods are suitable for modeling PcSiCl₂’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps. Compare with experimental cyclic voltammetry (e.g., E₁/2 = −1.2 V vs. Ag/Ag⁺) .
- Time-Dependent DFT (TD-DFT) : Predict UV-Vis spectra and assign transitions (e.g., charge-transfer vs. π-π*) .
- Molecular Dynamics : Simulate solvent effects on aggregation behavior .
Validation : Cross-check computed vs. experimental IR/Raman spectra for force-field accuracy .
Q. Q5. How can PcSiCl₂’s axial reactivity be exploited for functional material design?
Methodological Answer:
- Ligand substitution : Replace Cl⁻ with alkoxy/amino groups via nucleophilic substitution (e.g., using NaOR or amines). Monitor reaction via ²⁹Si NMR (peak shift to δ −30 ppm) .
- Coordination chemistry : Study Si’s ability to bind Lewis bases (e.g., pyridine) using UV-Vis titration (Kₐ ~10³ M⁻¹) .
- Hybrid materials : Graft PcSiCl₂ onto SiO₂ nanoparticles; characterize via TEM and BET surface area analysis .
Methodological Guidelines for Addressing Research Challenges
For Data Reproducibility:
- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments with clear objectives and controls .
- Document all parameters (e.g., solvent batch, humidity) in supplementary materials to enable replication .
For Contradictory Results:
- Perform sensitivity analysis to identify critical variables (e.g., trace O₂ in reactions) .
- Use PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies (e.g., PcSiCl₂ vs. PcSiF₂) .
For Computational-Experimental Integration:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
